2,6-Diisocyanatotoluene fundamental chemical properties
2,6-Diisocyanatotoluene fundamental chemical properties
An In-depth Technical Guide to the Fundamental Chemical Properties of 2,6-Diisocyanatotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Defining 2,6-Diisocyanatotoluene
2,6-Diisocyanatotoluene (2,6-TDI) is an aromatic organic compound, one of the main isomers of toluene diisocyanate (TDI).[1][2] Characterized by a toluene core functionalized with two isocyanate (-NCO) groups at the 2 and 6 positions, it is a critical monomer in the synthesis of polyurethane-based materials.[2][3] While its counterpart, 2,4-TDI, is often more abundant in commercial mixtures, the symmetrical nature of 2,6-TDI imparts unique reactivity and properties to the resulting polymers.[1]
This guide provides a comprehensive overview of the core chemical properties of 2,6-TDI. It is intended for a technical audience engaged in materials science, polymer chemistry, and safety assessment, including those in the drug development sector who may encounter polyurethane-based materials in medical devices or delivery systems. We will delve into its molecular characteristics, synthesis, reactivity, analytical quantification, and the critical safety considerations necessitated by its toxicological profile.
Part 1: Molecular Structure and Physicochemical Properties
The chemical identity of 2,6-TDI is defined by the molecular formula C₉H₆N₂O₂.[4] The molecule consists of a central benzene ring substituted with a methyl group and two highly reactive isocyanate functional groups.[5] This structure dictates its physical and chemical behavior, from its reactivity profile to its toxicological impact.
The fundamental physicochemical properties of 2,6-Diisocyanatotoluene are summarized in the table below for quick reference. It is important to note that many commercially available sources are mixtures of 2,4- and 2,6-TDI (commonly 80:20 or 65:35 ratios), and properties can vary.[1][6] The data presented here pertains to the pure 2,6-isomer where available.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆N₂O₂ | [4][7] |
| Molecular Weight | 174.16 g/mol | [4][7] |
| CAS Number | 91-08-7 | [1][4][7] |
| Appearance | Colorless to pale-yellow liquid or solid | [8][9] |
| Odor | Sharp, pungent, acrid odor | [6][8][9] |
| Melting Point | ~13-18.3 °C (55.4-64.9 °F) | [4][10] |
| Boiling Point | 129-133 °C at 18-24 mmHg | [4][10] |
| Density | ~1.225 g/mL at 20-25 °C | [4][10] |
| Vapor Pressure | 0.0209 mmHg at 25 °C | [9] |
| Flash Point | >110 °C (>230 °F) | [4][10] |
| Water Solubility | Decomposes/Reacts | [7][11] |
| Solubility (Organic) | Soluble in acetone, benzene, ethanol, methanol | [7] |
Part 2: Synthesis Pathway
The industrial production of toluene diisocyanate, including the 2,6-isomer, is a well-established multi-step process that begins with toluene. The process is hazardous, involving toxic and corrosive intermediates like phosgene, and is a major source of industrial hydrochloric acid.[1]
The synthesis can be summarized in three core steps:
-
Nitration: Toluene is treated with a mixture of nitric acid and sulfuric acid to produce dinitrotoluene (DNT). This step yields a mixture of isomers, primarily 2,4-DNT and 2,6-DNT.
-
Hydrogenation: The dinitrotoluene mixture is then catalytically hydrogenated to reduce the nitro groups to amine groups, forming 2,6- and 2,4-toluenediamine (TDA).
-
Phosgenation: The resulting TDA mixture is treated with phosgene (COCl₂) to convert the amine groups into isocyanate groups, yielding the final 2,6- and 2,4-TDI mixture.[1][12]
The crude TDI is then distilled to produce the desired isomer ratios for commercial use, such as the common 80:20 mixture of 2,4-TDI and 2,6-TDI.[1]
Part 3: Chemical Reactivity and Mechanism of Urethane Formation
The utility of 2,6-TDI is rooted in the high reactivity of its two isocyanate (-N=C=O) groups.[13] The carbon atom in the isocyanate group is highly electrophilic and readily attacked by nucleophiles. This reactivity underpins its primary application in polymerization.
Reaction with Nucleophiles: 2,6-TDI reacts violently with amines, alcohols, bases, and water.[11] The reaction with water is particularly noteworthy as it produces an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas.[11][13] This reaction is exploited in the production of polyurethane foams, where the liberated CO₂ acts as the blowing agent.[14]
Mechanism of Polyurethane Synthesis: The most important reaction from an application standpoint is the polyaddition reaction with polyols (compounds with multiple hydroxyl or -OH groups). The isocyanate groups react with the hydroxyl groups to form carbamate, more commonly known as urethane, linkages.[1] This reaction forms the backbone of all polyurethane polymers.[15]
The process can be described as follows:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of a hydroxyl group attacks the electrophilic carbon of the isocyanate group.
-
Proton Transfer: A proton is transferred from the hydroxyl group to the nitrogen of the isocyanate, resulting in the stable urethane linkage.
Because 2,6-TDI is a symmetrical molecule, its two isocyanate groups have similar reactivity, comparable to the less reactive NCO group at the 2-position on its 2,4-TDI isomer.[1] However, the reaction of one isocyanate group will electronically influence the reactivity of the second group on the same aromatic ring.[1]
Part 4: Analytical Methodologies
Accurate quantification of residual 2,6-TDI is critical for quality control and safety assessment, as unreacted monomers can pose significant health risks.[16] Various analytical techniques are employed, with chromatographic methods being the most prevalent. These include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with sensitive detectors like Flame Ionization Detectors (FID) or mass spectrometers (MS).[17][18]
For ultra-trace level analysis, such as detecting leachable monomers from a finished product, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice due to its superior sensitivity and selectivity.[17][19]
Protocol: Quantification of Residual 2,6-TDI in a Polymer Matrix via UHPLC-MS/MS
This protocol provides a generalized workflow for the determination of 2,6-TDI in a solid matrix, such as polyurethane foam.
1. Objective: To quantify trace levels of unreacted 2,6-TDI monomer.
2. Materials and Reagents:
-
2,6-TDI analytical standard
-
Acetone (HPLC grade)
-
Methanol (HPLC grade, acidified with 0.1% acetic acid)
-
Polymer sample
-
Syringe filters (0.22 µm, PTFE)
-
UHPLC-MS/MS system
3. Standard Preparation:
-
Prepare a stock solution of 2,6-TDI (e.g., 1000 mg/L) in acetone.[17] Store in a tightly sealed vial under refrigeration.
-
Perform serial dilutions of the stock solution with the mobile phase to create a calibration curve (e.g., 0.5, 1, 5, 10, 50 µg/L).
4. Sample Preparation (Extraction):
-
Accurately weigh approximately 0.5 g of the polymer sample and finely mince it.
-
Place the sample into a glass vial and add 10 mL of acetone.
-
Sonicate the sample for 30 minutes in an ultrasonic bath to facilitate extraction.
-
Allow the mixture to settle. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
5. UHPLC-MS/MS Analysis:
-
UHPLC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water (A) and methanol (B), both with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for 2,6-TDI. A quantifying ion and a qualifying ion should be used for confirmation (e.g., for TDI, m/z 104 as quantifier and m/z 147 as qualifier).[17]
6. Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the 2,6-TDI in the sample by interpolating its peak area on the calibration curve.
-
The method should be validated according to established guidelines (e.g., Eurachem CITAC) for parameters like Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, and recovery.[17][19] Instrument LODs for 2,6-TDI can reach as low as 0.42 µg/L.[17][19]
Part 5: Applications and Relevance in Drug Development
Primary Industrial Applications: The predominant use of 2,6-TDI is as a co-monomer with 2,4-TDI in the production of a vast array of polyurethane products.[3] These include:
-
Flexible Foams: Used extensively in furniture, bedding, and automotive seating.[20]
-
Elastomers: For applications requiring durability and flexibility, such as shoe soles and industrial rollers.[3][6]
-
Coatings and Adhesives: Providing durable, resistant finishes for floors, wood, and industrial equipment.[3][6]
-
Rocket Propellants: Used as a curing agent and binder for solid rocket propellants.[1][20]
Relevance to Drug Development and Medical Science: Direct application of 2,6-TDI in drug formulation is nonexistent due to its high toxicity. However, its relevance for drug development professionals arises from two main areas:
-
Biomaterials and Medical Devices: Polyurethanes are used in medical applications like wound dressings, catheters, and implantable devices due to their biocompatibility and tunable mechanical properties. The potential for unreacted, residual TDI monomers to leach from these devices is a significant safety concern. Therefore, understanding the toxicology of 2,6-TDI and having robust analytical methods to ensure its absence is critical for risk assessment.
-
Toxicology and Occupational Health: Professionals in pharmaceutical manufacturing may work in environments where isocyanates are used in facility infrastructure (e.g., insulation, floor coatings). Understanding the exposure risks is paramount. 2,6-TDI is a potent sensitizer, and inhalation is the primary exposure route.[6] Exposure can lead to severe asthma, contact dermatitis, and irritation of the eyes and respiratory tract.[21][22] It is also classified as a possible human carcinogen.[21][22]
Part 6: Toxicology and Safety Imperatives
2,6-Diisocyanatotoluene is classified as a hazardous and highly toxic substance.[4][21] All handling must be performed with extreme caution in well-ventilated areas, preferably within a fume hood, using appropriate personal protective equipment (PPE).
-
Inhalation Toxicity: This is the most significant risk. The substance is fatal if inhaled at high concentrations and can cause severe respiratory irritation, pulmonary edema, and asthma-like allergic reactions even at very low concentrations.[10][21] Chronic exposure can lead to a permanent decrease in lung function.[6][22]
-
Skin and Eye Contact: It is a severe irritant to the skin and eyes, capable of causing burns and allergic skin reactions (contact dermatitis).[4][21] Sensitization can occur, where subsequent low-level exposure can trigger a severe rash.[21]
-
Carcinogenicity: Toluene diisocyanate is listed as a substance suspected of causing cancer.[4][10] The National Institute for Occupational Safety and Health (NIOSH) recommends treating it as a potential occupational carcinogen.[1]
-
Reactivity Hazards: It is a reactive chemical that can polymerize violently if heated or in the presence of bases. It reacts with water, which can lead to a pressure buildup in sealed containers due to the release of CO₂.[11][21]
Due to these hazards, strict exposure limits have been established by regulatory bodies like the Occupational Safety and Health Administration (OSHA).[8][21]
Conclusion
2,6-Diisocyanatotoluene is a molecule of significant industrial importance, yet one that demands rigorous respect for its chemical reactivity and toxicity. Its symmetrical structure and dual isocyanate functionality make it an indispensable building block for a myriad of polyurethane materials that are ubiquitous in modern life. For scientists and researchers, a thorough understanding of its fundamental properties—from its synthesis and reaction mechanisms to its analytical detection and toxicological profile—is not merely academic. It is a prerequisite for safe handling, innovative material design, and the responsible assessment of products where its presence, even at trace levels, could have profound implications for human health.
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ResearchGate. (n.d.). Diisocyanates commonly used for polyurethane synthesis. [Link]
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